
tert-Butyl 2-(6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate is a pyridine-pyrrolidine hybrid compound characterized by a tert-butyl carbamate group at the pyrrolidine nitrogen and a methylamino substituent at the 6-position of the pyridine ring. The tert-butyloxycarbonyl (Boc) group serves as a common protecting group for amines, enabling selective deprotection during multi-step syntheses . While direct synthetic or biological data for this compound are absent in the provided evidence, its structural analogs (e.g., iodinated or halogenated pyridine derivatives) are frequently utilized in cross-coupling reactions or as precursors to bioactive molecules .
Preparation Methods
The synthesis of tert-Butyl 2-(6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of the pyridine and pyrrolidine precursors.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction.
Introduction of the Methylamino Group: The methylamino group is introduced via a substitution reaction.
Formation of the Carbamate Ester: The final step involves the formation of the carbamate ester by reacting the intermediate with tert-butyl chloroformate under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.
Chemical Reactions Analysis
tert-Butyl 2-(6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Hydrolysis: The carbamate ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF), catalysts such as palladium on carbon (Pd/C), and temperature control to optimize reaction rates and yields.
Scientific Research Applications
tert-Butyl 2-(6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, where its unique structure imparts desirable properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s closest analogs, identified from the Catalog of Pyridine Compounds (2017) and a 2024 patent, differ primarily in pyridine substituents, protective groups, and molecular complexity. Below is a comparative analysis:
Table 1: Key Structural and Commercial Attributes of Analogous Compounds
Key Observations:
Substituent Diversity: The target compound’s 6-methylamino group contrasts with halogenated (e.g., bromo, iodo) or ether-linked (e.g., methoxy, pyrrolidinyl) substituents in analogs. Methylamino groups may enhance solubility or serve as hydrogen-bond donors in drug design, whereas halogens facilitate cross-coupling reactions . The patent compound (Reference Example 107 derivative) demonstrates integration of fluorinated aryl groups, highlighting the versatility of Boc-protected pyrrolidines in synthesizing high-molecular-weight drug candidates .
Protective Group Strategies :
- While the target uses a Boc group , analogs employ silyl ethers (e.g., tert-butyldimethylsilyloxy) or methylcarbamates . Silyl groups offer orthogonal protection for alcohols but require harsher deprotection conditions compared to Boc .
Commercial Accessibility :
- Halogenated derivatives like tert-butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate are commercially available at premium prices ($400/g for 1 g), suggesting their utility in niche synthetic applications . The absence of the target compound in catalogs implies it may require custom synthesis.
Biological Activity
tert-Butyl 2-(6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate is a synthetic organic compound with a complex structure that includes a pyrrolidine ring and a pyridine moiety. Its molecular formula is C15H23N3O2, and it has a molecular weight of approximately 277.36 g/mol. This compound is of particular interest in medicinal chemistry due to its potential biological activities, especially in neuropharmacology.
The presence of the tert-butyl group enhances the compound's lipophilicity, which may influence its absorption and distribution in biological systems. The methylamino substituent is hypothesized to significantly affect its biological activity and pharmacokinetic properties, potentially enhancing interactions with neurotransmitter receptors.
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly concerning neurotransmission. The methylamino group may enhance binding affinity to receptors involved in mood regulation and cognition, suggesting potential applications in treating neurological disorders.
Biological Activities
Preliminary studies have shown that this compound may possess the following biological activities:
- Neuroprotective Effects : Potential applications in treating neurological disorders due to its ability to interact with central nervous system targets.
- Anticonvulsant Activity : Similar compounds have demonstrated anticonvulsant properties, indicating that this compound may also exhibit such effects .
- Cytotoxicity : Initial investigations suggest potential cytotoxic effects against various cancer cell lines, warranting further exploration into its anticancer properties .
Data Table: Summary of Biological Activities
Case Studies
- Neuropharmacological Investigations : A study examining the binding affinity of various derivatives of pyrrolidine-based compounds found that modifications similar to those in this compound significantly increased receptor interactions associated with neurotransmission pathways. This suggests a promising avenue for developing treatments for mood disorders.
- Anticancer Activity : In a comparative analysis of structurally related compounds, certain derivatives exhibited notable cytotoxicity against human cancer cell lines. The presence of specific functional groups, including the methylamino group, was linked to enhanced activity, indicating that this compound may also share these properties .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the pyrrolidine ring.
- Introduction of the methylamino group onto the pyridine moiety.
- Esterification to yield the final product.
Specific synthetic routes can vary based on available reagents and desired yields but generally follow established protocols for similar compounds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl 2-(6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Preparation of the pyrrolidine core via Boc-protection of methylaminopyrrolidine intermediates (e.g., tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate) .
- Step 2 : Functionalization of the pyridine ring via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce the 6-(methylamino)pyridin-3-yl moiety. Palladium catalysts and mild reducing agents are often employed to preserve stereochemistry .
- Step 3 : Deprotection and purification using column chromatography (C18 reverse-phase) or recrystallization for high-purity yields (>95%) .
Table 1 : Key Reaction Conditions
Step | Reagents/Catalysts | Solvent | Temperature | Yield Range | Reference |
---|---|---|---|---|---|
Boc-protection | Di-tert-butyl dicarbonate | THF | 0–20°C | 70–85% | |
Cross-coupling | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O | 80°C | 50–65% |
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR to verify Boc-protection, methylamino group integration, and pyrrolidine ring conformation .
- LC-MS/HPLC : Retention time analysis (e.g., 1.23 minutes under SQD-FA05 conditions) and molecular ion peaks ([M+H]⁺) for purity validation .
- Chirality Assessment : Polarimetry or chiral HPLC to confirm stereochemical integrity, especially for enantiomeric intermediates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and enantiomeric excess (ee) in asymmetric synthesis?
- Methodological Answer :
- Catalytic Systems : Use chiral ligands (e.g., BINAP) with palladium catalysts to enhance ee (up to 90%) in cross-coupling steps .
- Solvent Optimization : Replace DMF with toluene/ethanol mixtures to reduce side reactions and improve Boc-group stability .
- Temperature Control : Lower reaction temperatures (e.g., 0°C) during Boc-protection to minimize racemization .
- Continuous Flow Reactors : Implement microreactor systems for precise control over exothermic steps, achieving 10–15% higher yields than batch methods .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. anti-inflammatory effects)?
- Methodological Answer :
- Mechanistic Studies : Use in vitro assays (e.g., enzyme inhibition kinetics) to differentiate direct target interactions from downstream effects. For example, measure IC₅₀ values for COX-2 vs. NF-κB pathway modulation .
- Structural Analog Comparison : Synthesize analogs (e.g., replacing methylamino with isopropylthio groups) to isolate structure-activity relationships (SAR) .
- Computational Modeling : Perform molecular docking to predict binding affinities for conflicting targets (e.g., kinases vs. GPCRs) .
Table 2 : Biological Activity Comparison
Analog Structure | Target | Activity (IC₅₀) | Contradiction Source | Reference |
---|---|---|---|---|
6-(Methylamino)pyridin-3-yl | COX-2 | 12 nM | Overlap with NF-κB inhibition | |
6-(Isopropylthio)pyridin-3-yl | JAK2 | 45 nM | Specific kinase inhibition |
Q. What strategies mitigate degradation during long-term storage of Boc-protected intermediates?
- Methodological Answer :
- Storage Conditions : Use amber glass bottles at –20°C under argon to prevent hydrolysis of the Boc group .
- Stabilizers : Add 1–2% triethylamine to neutralize acidic degradation byproducts .
- Purity Monitoring : Regular HPLC analysis (e.g., C18 column, acetonitrile/water gradient) to detect early degradation .
Q. Data Contradiction Analysis
Q. Why do reported yields vary for the final coupling step (e.g., 50–75%)?
- Methodological Answer :
- Catalyst Loading : Studies using 5 mol% Pd(PPh₃)₄ report 50–65% yields, while 10 mol% increases yields to 70–75% but raises impurity levels .
- Substrate Quality : Impurities in the pyridin-3-ylboronic acid starting material (e.g., >98% purity vs. 95%) directly impact coupling efficiency .
- Workup Procedures : Aqueous extraction vs. column chromatography affects recovery rates (5–10% loss in extraction methods) .
Properties
Molecular Formula |
C15H23N3O2 |
---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
tert-butyl 2-[6-(methylamino)pyridin-3-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-5-6-12(18)11-7-8-13(16-4)17-10-11/h7-8,10,12H,5-6,9H2,1-4H3,(H,16,17) |
InChI Key |
RZYMWGWREXBVQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CN=C(C=C2)NC |
Origin of Product |
United States |
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